

Synthesis of 4-Acetoxyacinnamic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetoxyacinnamic acid

Cat. No.: B105294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of **4-acetoxyacinnamic acid**, a valuable intermediate in the synthesis of various biologically active compounds. The primary route detailed herein is the acetylation of commercially available p-coumaric acid using acetic anhydride with pyridine as a catalyst. This application note includes a detailed experimental procedure, tables of physical and chemical properties, and spectral data for the characterization of the final product. A graphical representation of the experimental workflow is also provided to facilitate ease of understanding.

Introduction

4-Acetoxyacinnamic acid, also known as p-acetoxyacinnamic acid, is an acetylated derivative of p-coumaric acid, a naturally occurring phenolic compound. The addition of the acetyl group can serve as a protective measure for the hydroxyl group in multi-step syntheses or to modify the pharmacological properties of the parent molecule. This protocol outlines a straightforward and efficient method for the laboratory-scale synthesis of **4-acetoxyacinnamic acid**.

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ O ₄	[1]
Molecular Weight	206.19 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	188-191 °C	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
CAS Number	15486-19-8	[1]

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (400 MHz, CDCl₃) Predicted chemical shifts and coupling constants.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.70	d, J = 16.0 Hz	1H	H-7 (vinylic)
7.55	d, J = 8.6 Hz	2H	H-2, H-6 (aromatic)
7.15	d, J = 8.6 Hz	2H	H-3, H-5 (aromatic)
6.40	d, J = 16.0 Hz	1H	H-8 (vinylic)
2.32	s	3H	H-11 (acetyl)
11.5 (broad)	s	1H	H-10 (carboxylic acid)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (100 MHz, DMSO-d₆)
Reference data for similar cinnamic acid derivatives suggest the following approximate chemical shifts.[2]

Chemical Shift (δ) ppm	Assignment
169.5	C-10 (acetyl C=O)
167.8	C-9 (carboxylic acid C=O)
151.0	C-4 (aromatic C-O)
144.5	C-7 (vinylic)
133.0	C-1 (aromatic)
129.5	C-2, C-6 (aromatic)
122.0	C-3, C-5 (aromatic)
118.0	C-8 (vinylic)
21.0	C-11 (acetyl CH ₃)

IR (Infrared) Spectral Data Key absorption peaks observed from the gas-phase IR spectrum.

Wavenumber (cm ⁻¹)	Functional Group
~3570	O-H stretch (carboxylic acid dimer)
~1765	C=O stretch (ester)
~1720	C=O stretch (carboxylic acid)
~1635	C=C stretch (alkene)
~1508	C=C stretch (aromatic)
~1200	C-O stretch (ester)

Experimental Protocol

Materials and Equipment

- p-Coumaric acid (4-hydroxycinnamic acid)
- Acetic anhydride

- Pyridine
- Dichloromethane (DCM)
- Ethyl acetate
- Hexanes
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Beakers and Erlenmeyer flasks
- Buchner funnel and filter paper
- TLC plates (silica gel)

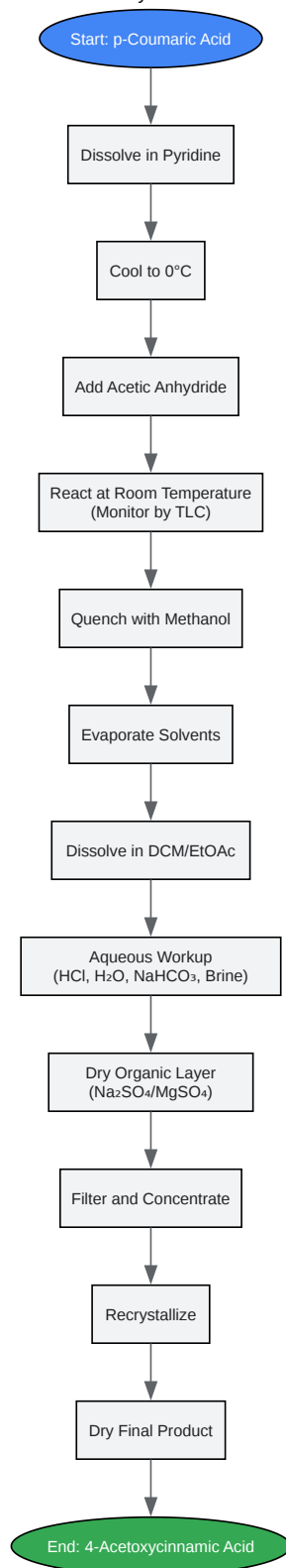
Synthesis Procedure

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve p-coumaric acid (1.0 equivalent) in pyridine (approximately 5-10 mL per gram of p-coumaric acid) under an inert atmosphere (e.g., nitrogen or argon).

- Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. To this stirring solution, add acetic anhydride (1.5-2.0 equivalents) dropwise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes).
- Quenching: Once the reaction is complete, carefully add methanol to the reaction mixture to quench any excess acetic anhydride.
- Workup:
 - Remove the pyridine and methanol under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the complete removal of pyridine.
 - Dissolve the residue in dichloromethane or ethyl acetate.
 - Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Purification:
 - Filter off the drying agent.
 - Concentrate the organic solution using a rotary evaporator to obtain the crude product.
 - Recrystallize the crude **4-acetoxycinnamic acid** from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a purified crystalline solid.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow Diagram

Synthesis of 4-Acetoxyacinnamic Acid Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-acetoxyacinnamic acid**.

Conclusion

The protocol described provides a reliable method for the synthesis of **4-acetoxycinnamic acid** from p-coumaric acid. The procedure is suitable for standard laboratory settings and yields a product of sufficient purity for subsequent use in research and development. The provided spectral data serves as a benchmark for the characterization of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Acetylcinnamic acid | C₁₁H₁₀O₄ | CID 5373941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of 4-Acetylcinnamic Acid: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105294#4-acetylcinnamic-acid-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com